molecular formula C5H3F3N2O B021603 5-(Trifluoromethyl)pyridazin-3(2H)-one CAS No. 244268-34-6

5-(Trifluoromethyl)pyridazin-3(2H)-one

Cat. No. B021603
M. Wt: 164.09 g/mol
InChI Key: QWZSPFRUVNDATO-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridazin-3(2H)-one is a chemical compound that has been studied for various synthetic applications and potential uses in the pharmaceutical and agrochemical industries. Its unique structural features, including the trifluoromethyl group, contribute to its interest in research for the development of new chemical entities.

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)pyridazin-3(2H)-one and related compounds often involves sequential nucleophilic aromatic substitution processes. For example, 4,5,6-trifluoropyridazin-3(2H)-one serves as a scaffold for creating diverse disubstituted and ring-fused pyridazinone systems. The nature of the nucleophile and substituents attached to the pyridazinone ring can influence the regioselectivity of nucleophilic substitution, leading to a variety of polyfunctional systems accessible through this methodology (Pattison et al., 2009).

Molecular Structure Analysis

Structural analyses of 5-(Trifluoromethyl)pyridazin-3(2H)-one derivatives, such as single-crystal X-ray diffraction, reveal detailed insights into their molecular geometries. These studies show variations in the orientation of rings and the effects of substituents on the molecule's overall structure, highlighting the compound's versatility in forming different molecular configurations for potential applications in medicinal chemistry and material science (Wójcicka et al., 2022).

Chemical Reactions and Properties

5-(Trifluoromethyl)pyridazin-3(2H)-one undergoes a range of chemical reactions, offering pathways to synthesize various derivatives. For instance, its reaction with nitrogen nucleophiles can lead to aminated products, with the position of substitution influenced by the nature of the nucleophile. Such reactivity is essential for creating polysubstituted analogues with potential biological activities (Pattison et al., 2009).

Physical Properties Analysis

The physical properties of 5-(Trifluoromethyl)pyridazin-3(2H)-one derivatives, such as solubility, melting point, and stability, are crucial for their application in chemical synthesis and potential pharmaceutical use. These properties are often determined experimentally and can be influenced by the presence of the trifluoromethyl group and other substituents on the pyridazinone ring.

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles, electrophilic and nucleophilic substitution patterns, and the ability to undergo ring-opening or ring-closure reactions, are central to understanding the compound's utility in synthesis. Studies have shown that 5-(Trifluoromethyl)pyridazin-3(2H)-one's reactivity is versatile, enabling the synthesis of a wide range of functionalized derivatives for further chemical exploration (Sibgatulin et al., 2005).

Scientific Research Applications

Chemical Properties and Analysis

  • Dipole Moments Analysis : The ground and excited state dipole moments of pyridazin-3(2H)-one derivatives have been estimated using steady state absorption and emission spectra. These studies help in understanding the molecular geometry and polarity of such compounds (Desai et al., 2016).

Synthesis and Reactivity

  • Palladium-Catalyzed Cross-Coupling : Pyridazin-3(2H)-ones substituted at the 5-position have been synthesized via Palladium-catalyzed cross-coupling reactions, highlighting their potential in creating complex organic molecules (Estevez et al., 1999).
  • Electrophilic Substitution Reaction : The reactivity of 2-methyl-2H-cyclopenta[d]pyridazine with trifluoracetic anhydride indicates preferential substitution positions, contributing to the understanding of electrophilic reactions in pyridazinone derivatives (Ammon et al., 1970).

Biological and Pharmaceutical Applications

  • Inhibition of HCV NS5B Polymerase : Pyridazin-3(2H)-one derivatives have been explored as inhibitors of genotype 1 HCV NS5B polymerase, indicating their potential in antiviral drug development (Zhou et al., 2008).
  • Antitumor Activity : Novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antitumor activity, suggesting their potential in cancer therapy (Qin et al., 2020).

Agricultural Use

  • Herbicide Action : Certain pyridazinone derivatives have been identified as effective herbicides, inhibiting photosynthesis in plants like barley. This showcases their utility in agricultural applications (Hilton et al., 1969).

Methodology and Synthetic Approaches

  • Sequential Nucleophilic Substitution Reactions : The use of trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems demonstrates advanced methodologies in organic synthesis (Pattison et al., 2009).

Spectroscopic Studies

  • Spectroscopic Analysis of Derivatives : Spectroscopic studies on newly synthesized pyridazin-3(2H)-one derivatives provide insights into their molecular properties and interactions in different solvents (Desai et al., 2017).

Innovative Synthesis Techniques

  • Novel Synthesis Methods : New methods for synthesizing pyridazin-3(2H)-one derivatives showcase the evolving techniques in creating these compounds, broadening their potential applications (Basanagouda & Kulkarni, 2011).

Safety And Hazards

The safety and hazards associated with “5-(Trifluoromethyl)pyridazin-3(2H)-one” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for “5-(Trifluoromethyl)pyridazin-3(2H)-one” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

4-(trifluoromethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZSPFRUVNDATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyridazin-3(2H)-one

CAS RN

244268-34-6
Record name 5-(trifluoromethyl)-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Landeta, BM Meehan, L McPartland, L Ingendahl… - 2017 - researchgate.net
Disulfide bonds contribute to protein stability, activity and folding in a variety of proteins including many involved in bacterial virulence such as, toxins, adhesins, flagella and pili among …
Number of citations: 2 www.researchgate.net
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

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